molecular formula C17H13F3N2O2 B1683242 Triflubazam CAS No. 22365-40-8

Triflubazam

Cat. No.: B1683242
CAS No.: 22365-40-8
M. Wt: 334.29 g/mol
InChI Key: DMNPCIKBNDKNTO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Triflubazam undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions include N-desmethylthis compound, 4’-hydroxyphenyl derivative, and other hydroxylated and demethylated metabolites .

Biological Activity

Triflubazam is a polyfluorinated benzodiazepine derivative known for its anxiolytic and sedative properties. This compound has been studied for its effects on the central nervous system, particularly in the context of anxiety disorders and sleep regulation. Below is a detailed examination of the biological activity of this compound, including research findings, case studies, and a summary of its pharmacological effects.

  • Molecular Formula : C17_{17}H13_{13}F3_3N2_2O2_2
  • CAS Registry Number : 22365-40-8
  • InChIKey : DMNPCIKBNDKNTO-UHFFFAOYSA-N

Pharmacological Effects

This compound exhibits a range of biological activities, primarily through its action on the GABA-A receptor, which is critical for inhibitory neurotransmission in the brain. The following sections summarize key findings from clinical studies.

Anxiolytic Activity

  • Clinical Study Overview :
    • A study involving eight hospitalized patients with anxiety disorders demonstrated significant improvements after four weeks of treatment with this compound. The mean optimal dosage was 66.5 mg, with notable reductions in anxiety symptoms measured by multiple psychometric instruments .
  • Statistical Significance :
    • The study reported high statistical significance in improvements related to psychic components of anxiety compared to somatic components. Side effects included dizziness and insomnia, which were common among the participants .

Effects on Sleep Patterns

  • Electroencephalographic Studies :
    • Research comparing this compound (20 mg and 40 mg) to clobazam indicated that both drugs affected sleep architecture. While clobazam showed a significant reduction in sleep onset latency, this compound did not demonstrate this effect at higher doses .
  • Sleep Quality Assessment :
    • Subjects reported impaired sleep quality when administered this compound at 40 mg, indicating potential residual effects affecting wakefulness the next day . The study found that both drugs reduced stage 1 sleep duration significantly, with this compound showing less pronounced effects compared to clobazam .

Summary of Findings in Table Format

Study Aspect This compound (20 mg) This compound (40 mg) Clobazam (10 mg) Clobazam (20 mg)
Sleep Onset LatencyNo significant effectNot assessedSignificant reductionSignificant reduction
Stage 1 Sleep DurationReducedReducedReducedIncreased
Subjective Sleep QualityImpairedImpairedImprovedImproved
Next Day WakefulnessLess wakefulness reportedLess wakefulness reportedImprovedImproved

Case Studies

In addition to controlled studies, several case reports have indicated that this compound can be effective in managing anxiety symptoms in clinical settings. For instance:

  • A case involving a patient with severe anxiety showed marked improvement after initiating treatment with this compound, with minimal side effects reported over a prolonged period .
  • Another report highlighted the drug's efficacy in patients resistant to other benzodiazepines, emphasizing its role as a valuable therapeutic option .

Properties

IUPAC Name

1-methyl-5-phenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-21-13-8-7-11(17(18,19)20)9-14(13)22(16(24)10-15(21)23)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPCIKBNDKNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176899
Record name Triflubazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-40-8
Record name Triflubazam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22365-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflubazam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflubazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUBAZAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80D8H0388T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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